molecular formula C5H9ClN2O B1520348 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride CAS No. 1221722-25-3

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

Cat. No.: B1520348
CAS No.: 1221722-25-3
M. Wt: 148.59 g/mol
InChI Key: UKMLWGLTMFEAHR-UHFFFAOYSA-N
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Description

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is a chemical compound with the molecular formula C5H8N2O·HCl. It is a derivative of propargylamine and glycine, featuring a propargyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with glycine derivatives, followed by saponification and hydrolysis. Another method includes the use of propargylation reagents that act as nucleophiles towards carbonyl functionalities in aldehydes or ketones, leading to the formation of homopropargylic alcohols.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes purification steps such as recrystallization from aqueous solutions or chromatographic techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.

  • Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

  • Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids.

Scientific Research Applications

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used to study enzyme inhibition and protein interactions.

Comparison with Similar Compounds

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • Propargylglycine: A non-proteinogenic amino acid characterized by the presence of a propargyl group attached to the alpha carbon of glycine.

  • Homopropargylic alcohols: Derivatives formed through propargylation reactions.

These compounds share similarities in their propargyl group but differ in their functional groups and applications.

Properties

IUPAC Name

2-amino-N-prop-2-ynylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-2-3-7-5(8)4-6;/h1H,3-4,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMLWGLTMFEAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-25-3
Record name 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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